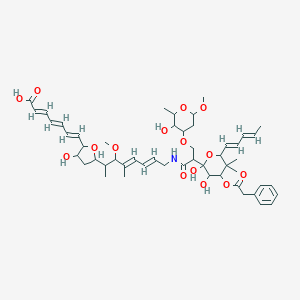

Phenelfamycin B

Description

Properties

CAS No. |

118498-92-3 |

|---|---|

Molecular Formula |

C51H71NO15 |

Molecular Weight |

938.1 g/mol |

IUPAC Name |

(2E,4E,6E)-7-[(2S,3S,5R)-5-[(2S,3S,4E,6E)-8-[[(2S)-2-[(2R,3R,4R,6S)-2,3-dihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]-4-(2-phenylacetyl)oxyoxan-2-yl]-3-[(2R,4S,5R,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid |

InChI |

InChI=1S/C51H71NO15/c1-9-10-14-25-41-50(5,6)48(66-43(56)28-35-22-15-13-16-23-35)47(58)51(60,67-41)36(31-63-44-30-40(61-7)45(57)34(4)64-44)49(59)52-27-20-19-21-32(2)46(62-8)33(3)39-29-37(53)38(65-39)24-17-11-12-18-26-42(54)55/h9-26,33-34,36-41,44-48,53,57-58,60H,27-31H2,1-8H3,(H,52,59)(H,54,55)/b10-9-,12-11+,20-19+,24-17+,25-14+,26-18+,32-21+/t33-,34-,36+,37-,38-,39+,40-,41-,44+,45+,46+,47+,48-,51+/m0/s1 |

InChI Key |

VLBWFLKRBCOSGD-NMMXFFNGSA-N |

Isomeric SMILES |

C/C=C\C=C\[C@H]1C([C@H]([C@H]([C@](O1)([C@H](CO[C@H]2C[C@@H]([C@@H]([C@@H](O2)C)O)OC)C(=O)NC/C=C/C=C(\C)/[C@H]([C@@H](C)[C@H]3C[C@@H]([C@@H](O3)/C=C/C=C/C=C/C(=O)O)O)OC)O)O)OC(=O)CC4=CC=CC=C4)(C)C |

Canonical SMILES |

CC=CC=CC1C(C(C(C(O1)(C(COC2CC(C(C(O2)C)O)OC)C(=O)NCC=CC=C(C)C(C(C)C3CC(C(O3)C=CC=CC=CC(=O)O)O)OC)O)O)OC(=O)CC4=CC=CC=C4)(C)C |

Synonyms |

phenelfamycin B |

Origin of Product |

United States |

Foundational & Exploratory

Phenelfamycin B: A Technical Guide to its Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenelfamycin B is a member of the elfamycin family of antibiotics, a group of natural products known for their potent activity against a range of bacteria.[1] As a linear polyketide, this compound has garnered significant interest within the scientific community for its novel mechanism of action and its potential as a therapeutic agent, particularly against multidrug-resistant pathogens.[2][3] This technical guide provides a comprehensive overview of the structure elucidation and chemical properties of this compound, offering valuable insights for researchers and professionals involved in drug discovery and development.

Chemical Properties

This compound exhibits a complex molecular structure, which dictates its chemical behavior and biological activity. A summary of its key chemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₅₁H₇₁NO₁₅ | PubChem |

| Molecular Weight | 938.1 g/mol | PubChem |

| Exact Mass | 937.48237056 Da | PubChem |

| Class | Elfamycin Antibiotic, Linear Polyketide | [2] |

| Producing Organism | Streptomyces violaceoniger | [4] |

Structure Elucidation

The determination of the intricate structure of this compound was a significant undertaking, relying on a combination of advanced spectroscopic techniques. The primary methods employed were Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which together provided the necessary data to piece together its complex architecture.

Experimental Protocols

Isolation and Purification:

The isolation of this compound from the fermentation broth of Streptomyces violaceoniger is a critical first step. A general protocol involves:

-

Fermentation: Culturing of Streptomyces violaceoniger in a suitable nutrient-rich medium to promote the production of secondary metabolites, including this compound.

-

Extraction: Extraction of the fermentation broth with an organic solvent, such as ethyl acetate, to separate the desired compounds from the aqueous medium.

-

Chromatography: A series of chromatographic techniques are employed for purification. This typically includes:

-

Column Chromatography: Initial separation based on polarity using silica gel or other stationary phases.

-

High-Performance Liquid Chromatography (HPLC): Further purification to isolate this compound from other closely related phenelfamycins and impurities.

-

Structure Determination:

The definitive structure of this compound was elucidated using the following key methodologies:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) was utilized to determine the precise molecular weight and elemental composition of the molecule. Fragmentation analysis (MS/MS) provided crucial information about the connectivity of different structural fragments.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments was essential for mapping the complete chemical structure:

-

¹H NMR: To identify the types and connectivity of protons in the molecule.

-

¹³C NMR: To determine the carbon skeleton.

-

2D NMR (COSY, HSQC, HMBC): These experiments were critical for establishing the correlations between protons and carbons, allowing for the unambiguous assignment of the entire molecular structure, including the stereochemistry of the various chiral centers.

-

Mechanism of Action: Targeting Elongation Factor-Tu

This compound exerts its antibacterial effect by inhibiting protein biosynthesis.[2][3] Its molecular target is the bacterial Elongation Factor-Tu (EF-Tu), a crucial protein involved in the elongation phase of translation.[2]

The binding of this compound to EF-Tu prevents the latter from carrying out its function of delivering aminoacyl-tRNA to the ribosome. This disruption of the translational machinery ultimately leads to the cessation of protein synthesis and bacterial cell death.

Caption: Mechanism of action of this compound.

Experimental Workflow: Structure Elucidation

The process of elucidating the structure of a novel natural product like this compound follows a logical and systematic workflow, beginning with the producing organism and culminating in the final structural assignment.

Caption: Workflow for the structure elucidation of this compound.

Conclusion

This compound stands out as a promising antibiotic with a distinct mechanism of action. The successful elucidation of its complex structure has been a testament to the power of modern spectroscopic techniques and has paved the way for further investigation into its therapeutic potential. This guide provides a foundational understanding of the key chemical properties and the experimental approaches used to characterize this important natural product, serving as a valuable resource for the scientific community.

References

- 1. Phenelfamycins, a novel complex of elfamycin-type antibiotics. I. Discovery, taxonomy and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthetic gene cluster and antimicrobial activity of the elfamycin antibiotic factumycin - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. Resistance-Guided Discovery of Elfamycin Antibiotic Producers with Antigonococcal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical-ionization mass spectrometry of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Phenelfamycin B Isomers and Their Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Phenelfamycin B and its related isomers, a class of elfamycin-type antibiotics. The document delves into their biological activity, mechanism of action, and the experimental methodologies used for their isolation and characterization.

Introduction to Phenelfamycins

Phenelfamycins are a complex of antibiotics produced by strains of the bacterium Streptomyces violaceoniger.[1] This family includes Phenelfamycins A, B, C, E, F, and unphenelfamycin.[1][2] These compounds are of significant interest due to their activity against anaerobic bacteria, particularly the pathogenic Clostridium difficile, and multidrug-resistant Neisseria gonorrhoeae.[2]

This compound is an isomer of Phenelfamycin A.[3] The broader family of phenelfamycins also includes other isomeric pairs, such as Phenelfamycin E and F, and Phenelfamycin G and H.[4][5] The core biological activity of these molecules stems from their ability to inhibit bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu).[6][7]

Quantitative Biological Activity

The in vitro antibacterial activity of the phenelfamycin complex has been evaluated against a range of anaerobic and aerobic bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for the different phenelfamycin isomers.

Table 1: In Vitro Activity of Phenelfamycins Against Anaerobic Bacteria

| Organism (Number of Strains) | Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Clostridium difficile (10) | Phenelfamycin A | 0.05 - 0.2 | 0.1 | 0.2 |

| This compound | 0.1 - 0.4 | 0.2 | 0.4 | |

| Phenelfamycin C | 0.2 - 0.8 | 0.4 | 0.8 | |

| Phenelfamycin E | 0.025 - 0.1 | 0.05 | 0.1 | |

| Phenelfamycin F | 0.025 - 0.1 | 0.05 | 0.1 | |

| Unphenelfamycin | 0.4 - 1.6 | 0.8 | 1.6 | |

| Bacteroides fragilis (5) | Phenelfamycin A | >12.8 | >12.8 | >12.8 |

| Clostridium perfringens (5) | Phenelfamycin A | 0.05 - 0.2 | 0.1 | 0.2 |

| Peptostreptococcus anaerobius (5) | Phenelfamycin A | 0.025 - 0.1 | 0.05 | 0.1 |

Data sourced from Swanson et al., 1989. Note: Phenelfamycins E and F are reported to be the most potent of the phenelfamycins.[5]

Table 2: In Vitro Activity of Phenelfamycin A Against Aerobic Bacteria

| Organism (Number of Strains) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Neisseria gonorrhoeae (10) | 0.012 - 0.05 | 0.025 | 0.05 |

| Streptococcus pyogenes (10) | 0.05 - 0.2 | 0.1 | 0.2 |

| Streptococcus pneumoniae (10) | 0.1 - 0.4 | 0.2 | 0.4 |

| Staphylococcus aureus (10) | >12.8 | >12.8 | >12.8 |

| Escherichia coli (10) | >12.8 | >12.8 | >12.8 |

Data sourced from Swanson et al., 1989.

Mechanism of Action: Inhibition of Elongation Factor-Tu

Phenelfamycins, like other elfamycins, exert their antibacterial effect by inhibiting the function of Elongation Factor-Tu (EF-Tu), a crucial protein in bacterial translation.[6][8] EF-Tu is a GTPase responsible for delivering aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome.

The mechanism of inhibition involves the following key steps:

-

Binding to EF-Tu: Phenelfamycin binds to the EF-Tu protein.

-

Conformational Change: This binding induces a conformational change in EF-Tu.

-

Prevention of GDP Release: The conformational change prevents the release of Guanosine Diphosphate (GDP) from EF-Tu. This is a critical step in the regeneration of the active EF-Tu-GTP complex.

-

Stalled Ribosome: By locking EF-Tu in an inactive state on the ribosome, the entire process of peptide elongation is halted, leading to the cessation of protein synthesis and ultimately bacterial cell death.[6]

References

- 1. Phenelfamycins, a novel complex of elfamycin-type antibiotics. I. Discovery, taxonomy and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenelfamycins, a novel complex of elfamycin-type antibiotics. III. Activity in vitro and in a hamster colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 4. researchgate.net [researchgate.net]

- 5. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 6. Elfamycins: Inhibitors of Elongation Factor-Tu - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Elfamycins: inhibitors of elongation factor-Tu - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Vitro Susceptibility Testing of Phenelfamycin B Against Clinical Isolates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for determining the in vitro susceptibility of clinical isolates to Phenelfamycin B, an elfamycin-type antibiotic. The provided information is intended to guide researchers in assessing the antibacterial spectrum and potency of this compound.

Introduction

This compound belongs to the elfamycin class of antibiotics, which are known to inhibit bacterial protein synthesis.[1] This is achieved through the specific targeting of the elongation factor Tu (EF-Tu), a crucial protein involved in the elongation phase of translation. By binding to EF-Tu, this compound disrupts the delivery of aminoacyl-tRNA to the ribosome, ultimately leading to the cessation of protein production and bacterial growth inhibition. Published studies have highlighted its potent in vitro activity against several clinically significant pathogens, including Gram-positive anaerobes such as Clostridium difficile and multidrug-resistant strains of Neisseria gonorrhoeae.[1]

Data Presentation: In Vitro Susceptibility of this compound and Other Elfamycins

The following table summarizes the available minimum inhibitory concentration (MIC) data for this compound and other notable elfamycin antibiotics against a range of clinical isolates. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro susceptibility test.

| Antibiotic | Organism | Isolate Type | MIC (µg/mL) |

| This compound | Neisseria gonorrhoeae | Multidrug-Resistant | ~1[1] |

| Kirromycin | Enterococcus faecium | Clinical Isolate | 2 |

| Staphylococcus aureus | Clinical Isolate | >128 | |

| Streptococcus pneumoniae | Clinical Isolate | 0.25 | |

| Escherichia coli | >128 | ||

| Haemophilus influenzae | 1 | ||

| Enacyloxin IIa | Staphylococcus aureus | 0.2 | |

| Bacillus subtilis | 0.05 | ||

| Escherichia coli | 6.25 | ||

| Pseudomonas aeruginosa | 50 | ||

| Pulvomycin | Burkholderia cepacia | 16 |

Note: Data for Kirromycin, Enacyloxin IIa, and Pulvomycin are included to provide a broader context of the activity of elfamycin antibiotics, as comprehensive MIC data for this compound is limited in publicly available literature.

Mechanism of Action: Inhibition of Elongation Factor-Tu (EF-Tu)

This compound, like other elfamycins, targets the bacterial protein synthesis machinery by binding to the elongation factor Tu (EF-Tu). This GTP-binding protein is essential for delivering aminoacyl-tRNA to the A-site of the ribosome during the elongation cycle of translation. By binding to EF-Tu, this compound stabilizes the EF-Tu-GDP complex and prevents its dissociation from the ribosome, thereby halting protein synthesis.

References

Application Notes and Protocols: Hamster Model of Clostridioides difficile Infection for Phenelfamycin B Evaluation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clostridioides difficile infection (CDI) is a significant cause of antibiotic-associated diarrhea and a major healthcare-associated infection. The golden Syrian hamster is a well-established and highly sensitive animal model for studying CDI pathogenesis and evaluating the efficacy of novel therapeutics.[1][2][3][4] This model mimics key aspects of human disease, including antibiotic-induced disruption of the gut microbiota, subsequent colonization by C. difficile, and toxin-mediated intestinal damage.[1][2] Phenelfamycin B belongs to the elfamycin class of antibiotics, which are known to be active against Gram-positive anaerobes, including C. difficile.[5] This document provides detailed application notes and protocols for the evaluation of this compound in the hamster model of CDI.

Mechanism of Action: this compound

This compound is a member of the elfamycin family of antibiotics.[5] These antibiotics target and inhibit the bacterial elongation factor Tu (EF-Tu), a crucial protein involved in protein synthesis.[6][7][8] By binding to EF-Tu, elfamycins prevent the delivery of aminoacyl-tRNA to the ribosome, thereby halting peptide chain elongation and ultimately leading to bacterial cell death.[7] This mechanism of action is distinct from many currently used antibiotics for CDI, making this compound a compound of interest for further investigation.

Signaling Pathways in C. difficile Infection

The primary virulence factors of C. difficile are Toxin A (TcdA) and Toxin B (TcdB).[9][10] These large clostridial toxins enter host intestinal epithelial cells and glucosylate small GTPases of the Rho family (e.g., Rho, Rac, Cdc42).[9][11] This inactivation disrupts the actin cytoskeleton, leading to cell rounding, loss of tight junction integrity, and apoptosis.[9][11] The resulting damage to the intestinal barrier triggers an acute inflammatory response, characterized by the release of pro-inflammatory cytokines and a massive influx of neutrophils, which further contributes to tissue damage.[12]

Experimental Protocols

In Vitro Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of C. difficile strains.

Materials:

-

This compound

-

C. difficile isolates

-

Brucella agar or broth supplemented with hemin and vitamin K

-

Anaerobic chamber or jars

-

Microtiter plates

Protocol:

-

Prepare serial twofold dilutions of this compound in molten Brucella agar or broth.

-

Inoculate the agar plates or microtiter plate wells with a standardized suspension of each C. difficile strain.

-

Incubate the plates or microtiter plates under anaerobic conditions at 37°C for 48 hours.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Hamster Model of C. difficile Infection

Objective: To evaluate the in vivo efficacy of this compound in a lethal model of CDI.

Materials:

-

Male golden Syrian hamsters (80-100 g)

-

Clindamycin phosphate

-

Toxigenic C. difficile spores (e.g., strain R20291)

-

This compound

-

Vancomycin (positive control)

-

Vehicle control (e.g., sterile water or saline)

-

Oral gavage needles

Experimental Workflow:

Protocol:

-

Acclimatization: House hamsters individually for at least 7 days prior to the start of the experiment.

-

Induction of Susceptibility: On day -5, administer a single oral dose of clindamycin (e.g., 10 mg/kg) to each hamster to disrupt the normal gut flora.[2]

-

C. difficile Challenge: On day 0, challenge each hamster with an oral gavage of a standardized suspension of C. difficile spores (e.g., 1 x 104 spores).[2]

-

Treatment: Beginning 24 hours post-infection (day 1), administer the assigned treatment orally once daily for 5 consecutive days:

-

Group 1: Vehicle control

-

Group 2: Vancomycin (e.g., 20 mg/kg)

-

Group 3: this compound (low dose)

-

Group 4: this compound (high dose)

-

-

Monitoring: Monitor the animals at least twice daily for up to 21 days for survival, body weight, and clinical signs of disease (e.g., lethargy, ruffled fur, wet tail).[13]

-

Endpoint Analysis: At the time of death or at the end of the study, collect cecal contents for the quantification of C. difficile bacterial burden (vegetative cells and spores) and toxin levels (TcdA and TcdB) using appropriate assays (e.g., selective agar plating, ELISA).[14]

Data Presentation

In Vitro Susceptibility of C. difficile to this compound

| C. difficile Strain | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) |

| Strain 1 | Data | Data |

| Strain 2 | Data | Data |

| Strain 3 | Data | Data |

Efficacy of this compound in the Hamster Model of CDI

| Treatment Group | Dose (mg/kg) | n | Survival Rate at Day 21 (%) | Mean Time to Death (days) |

| Vehicle Control | - | 10 | Data | Data |

| Vancomycin | 20 | 10 | Data | Data |

| This compound | Low Dose | 10 | Data | Data |

| This compound | High Dose | 10 | Data | Data |

Cecal Bacterial Burden and Toxin Levels at Endpoint

| Treatment Group | Dose (mg/kg) | C. difficile (log10 CFU/g) | Toxin Titer (log10) |

| Vehicle Control | - | Data | Data |

| Vancomycin | 20 | Data | Data |

| This compound | Low Dose | Data | Data |

| This compound | High Dose | Data | Data |

Note: The data in the tables are placeholders and should be replaced with actual experimental results.

Conclusion

The hamster model of C. difficile infection is a robust and predictive model for the preclinical evaluation of novel antimicrobial agents. The protocols and application notes provided herein offer a framework for assessing the efficacy of this compound. Based on the activity of the closely related Phenelfamycin A, it is anticipated that this compound will demonstrate significant in vivo activity, as evidenced by increased survival rates and reductions in bacterial and toxin burden in the ceca of treated animals. This model will be instrumental in determining the potential of this compound as a future therapeutic for CDI.

References

- 1. Models for the study of Clostridium difficile infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Infection of hamsters with the UK Clostridium difficile ribotype 027 outbreak strain R20291 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Reviewing the Clostridioides difficile Mouse Model: Insights into Infection Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenelfamycins, a novel complex of elfamycin-type antibiotics. III. Activity in vitro and in a hamster colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 7. Elfamycins: Inhibitors of Elongation Factor-Tu - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Clostridioides difficile Toxins: Host Cell Interactions and Their Role in Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Clostridium difficile Toxins A and B: Insights into Pathogenic Properties and Extraintestinal Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Mechanisms of Clostridioides difficile glucosyltransferase toxins and their roles in pathology: insights and emerging therapeutic strategies [frontiersin.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. In Vivo Assessment of SMT19969 in a Hamster Model of Clostridium difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Cell-Based Assays to Determine Phenelfamycin B Cytotoxicity

References

- 1. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 2. Anti-protozoal and anti-bacterial antibiotics that inhibit protein synthesis kill cancer subtypes enriched for stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Compound Cytotoxicity Profiling Using Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Techniques for Radiolabeling Phenelfamycin B for Binding Studies

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Phenelfamycin B is a member of the elfamycin family of antibiotics, which are known to exhibit potent activity against various bacteria, including Gram-positive anaerobes like Clostridium difficile.[1][2] These natural products exert their antibacterial effect by targeting and inhibiting the bacterial elongation factor Tu (EF-Tu), a crucial GTPase protein essential for protein synthesis.[3][4][5] EF-Tu facilitates the delivery of aminoacyl-tRNA to the ribosome, and its inhibition effectively halts peptide elongation, leading to bacterial cell death.[6][7]

To elucidate the molecular interactions, quantify binding affinity (Kd), determine the density of binding sites (Bmax), and screen for more potent analogues, high-affinity radiolabeled ligands are indispensable tools.[8] Radioligand binding assays are considered the gold standard for characterizing receptor-ligand interactions due to their sensitivity and robustness.[8] This document provides a detailed overview of proposed strategies and experimental protocols for radiolabeling this compound for use in such binding studies.

1.1 Mechanism of Action: this compound and EF-Tu

This compound, like other elfamycins, disrupts protein synthesis by binding to EF-Tu. This binding event can lock EF-Tu in its GTP-bound conformation, preventing its dissociation from the ribosome after GTP hydrolysis, thereby stalling the entire translation process.[3][6] Understanding this mechanism is key to designing effective binding assays.

References

- 1. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 2. Phenelfamycins, a novel complex of elfamycin-type antibiotics. III. Activity in vitro and in a hamster colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 4. Resistance-Guided Discovery of Elfamycin Antibiotic Producers with Antigonococcal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Elfamycins: Inhibitors of Elongation Factor-Tu - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BSCI 424 Pathogenic Microbiology -- Mechanisms of Antibiotic Action and Resistance [science.umd.edu]

- 8. giffordbioscience.com [giffordbioscience.com]

Application of Phenelfamycin B in Antibiotic Synergy Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic potential of Phenelfamycin B, an elfamycin antibiotic, in combination with other antimicrobial agents. As multidrug-resistant (MDR) pathogens continue to emerge, combination therapy represents a critical strategy to enhance therapeutic efficacy and combat resistance. This compound, with its unique mechanism of action targeting the essential elongation factor Tu (EF-Tu), presents a promising candidate for such synergistic studies.

Introduction to this compound and Antibiotic Synergy

This compound is a naturally occurring antibiotic belonging to the elfamycin class.[1][2][3] Its primary mode of action is the inhibition of bacterial protein synthesis through high-affinity binding to Elongation Factor-Tu (EF-Tu).[1][4] This interaction stalls the delivery of aminoacyl-tRNA to the ribosome, thereby halting peptide chain elongation and ultimately leading to bacterial cell death.[4][5] This mechanism is distinct from many commonly used antibiotics, suggesting its potential for combination therapy to achieve synergistic effects.

Antibiotic synergy occurs when the combined effect of two or more drugs is significantly greater than the sum of their individual effects. This can lead to lower required therapeutic doses, reduced toxicity, and a decreased likelihood of developing antibiotic resistance.[6] Investigating the synergistic interactions of this compound with other antibiotics can unlock new treatment paradigms for challenging infectious diseases. While specific synergistic data for this compound is not extensively published, related elfamycins like factumycin have demonstrated synergy with cell wall synthesis inhibitors such as penicillin G and membrane-depolarizing agents like daptomycin.[4] This provides a rational basis for exploring similar combinations with this compound.

Potential Synergistic Mechanisms with this compound

The unique target of this compound suggests several plausible mechanisms for synergy with other antibiotic classes:

-

Sequential Pathway Inhibition: Combining this compound (protein synthesis inhibitor) with an antibiotic that targets a different essential pathway, such as cell wall synthesis (e.g., β-lactams) or DNA replication (e.g., fluoroquinolones), can create a multi-pronged attack that is more effective at killing bacteria.

-

Enhanced Drug Uptake: Antibiotics that disrupt the bacterial cell wall or membrane integrity (e.g., β-lactams, daptomycin) may facilitate the entry of this compound into the bacterial cytoplasm, increasing its concentration at the target site (EF-Tu).

-

Overcoming Resistance Mechanisms: In bacteria that have developed resistance to one of the partner drugs, this compound may still be effective, and the combination could overwhelm the pathogen's defenses.

Below is a diagram illustrating the hypothetical synergistic mechanism between this compound and a cell wall synthesis inhibitor.

Caption: Hypothetical synergistic action of this compound and a cell wall inhibitor.

Quantitative Data Presentation

The following tables present hypothetical yet representative data from a checkerboard synergy assay investigating the interaction of this compound with a β-lactam (Penicillin G) and a lipopeptide (Daptomycin) against a methicillin-resistant Staphylococcus aureus (MRSA) strain.

Table 1: Minimum Inhibitory Concentrations (MICs) of Individual Antibiotics

| Antibiotic | MIC (µg/mL) |

| This compound | 2 |

| Penicillin G | 64 |

| Daptomycin | 1 |

Table 2: Representative Checkerboard Synergy Data for this compound Combinations against MRSA

| Combination | MIC of this compound in Combination (µg/mL) | MIC of Partner Antibiotic in Combination (µg/mL) | Fractional Inhibitory Concentration (FIC) Index (FICI) | Interpretation |

| This compound + Penicillin G | 0.5 | 8 | 0.375 | Synergy |

| This compound + Daptomycin | 0.25 | 0.25 | 0.375 | Synergy |

FICI is calculated as: (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). A FICI of ≤ 0.5 is considered synergistic.

Experimental Protocols

Protocol 1: Checkerboard Microdilution Assay for Synergy Testing

This protocol determines the synergistic, additive, indifferent, or antagonistic effect of this compound in combination with another antibiotic.

Materials:

-

This compound stock solution

-

Partner antibiotic stock solution

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum (e.g., MRSA) standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

-

Multichannel pipette

-

Incubator (37°C)

-

Microplate reader (optional, for OD measurements)

Workflow Diagram:

Caption: Workflow for the checkerboard microdilution assay.

Procedure:

-

Plate Preparation:

-

Dispense 50 µL of CAMHB into each well of a 96-well plate.

-

Create serial two-fold dilutions of this compound along the x-axis (e.g., columns 1-10) and the partner antibiotic along the y-axis (e.g., rows A-G). Row H and column 11 should contain serial dilutions of each drug alone to determine their individual MICs. Well H12 serves as a growth control (no antibiotic).

-

-

Inoculation:

-

Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after adding 50 µL of the inoculum.

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Data Collection:

-

Determine the MIC for each antibiotic alone and in combination. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.

-

-

FICI Calculation:

-

Calculate the FICI for each well showing no growth using the formula provided in the data section. The FICI for the combination is the lowest FICI value obtained.

-

Protocol 2: Time-Kill Curve Assay

This dynamic assay assesses the rate of bacterial killing by this compound, a partner antibiotic, and their combination over time.

Materials:

-

This compound and partner antibiotic

-

Bacterial culture in logarithmic growth phase

-

Culture tubes or flasks

-

Shaking incubator (37°C)

-

Sterile saline or PBS for dilutions

-

Agar plates for colony counting

-

Spectrophotometer

Workflow Diagram:

Caption: Workflow for the time-kill curve assay.

Procedure:

-

Inoculum Preparation:

-

Grow a bacterial culture to the early-to-mid logarithmic phase and dilute to a starting concentration of approximately 5 x 10⁵ CFU/mL in fresh CAMHB.

-

-

Experimental Setup:

-

Prepare culture tubes with the following conditions:

-

Growth control (no antibiotic)

-

This compound at a relevant concentration (e.g., 0.5x MIC, 1x MIC)

-

Partner antibiotic at a relevant concentration

-

The combination of this compound and the partner antibiotic at the same concentrations.

-

-

-

Incubation and Sampling:

-

Incubate all tubes at 37°C with shaking.

-

At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each tube.

-

-

Bacterial Viability Counting:

-

Perform serial dilutions of each aliquot in sterile saline or PBS.

-

Plate the dilutions onto appropriate agar plates and incubate at 37°C for 18-24 hours.

-

-

Data Analysis:

-

Count the colonies on the plates to determine the CFU/mL for each time point.

-

Plot the log₁₀ CFU/mL versus time for each condition.

-

Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at a specific time point.

-

Conclusion

This compound holds significant potential as a component of antibiotic combination therapy due to its unique mechanism of action targeting EF-Tu. The protocols outlined in these application notes provide a robust framework for researchers to systematically evaluate the synergistic potential of this compound with a wide range of other antimicrobial agents. Such studies are essential for the development of novel therapeutic strategies to combat the growing threat of antibiotic resistance.

References

- 1. Resistance-Guided Discovery of Elfamycin Antibiotic Producers with Antigonococcal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenelfamycins, a novel complex of elfamycin-type antibiotics. III. Activity in vitro and in a hamster colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenelfamycins, a novel complex of elfamycin-type antibiotics. I. Discovery, taxonomy and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Elfamycins: Inhibitors of Elongation Factor-Tu - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are EF-Tu inhibitors and how do they work? [synapse.patsnap.com]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in Phenelfamycin B Fermentation

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the fermentation of Phenelfamycin B, a polyketide antibiotic produced by Streptomyces violaceoniger.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its yield often low?

This compound is a member of the elfamycin family of antibiotics, which are known for their activity against various bacteria. It is a polyketide natural product synthesized by the bacterium Streptomyces violaceoniger.[1] Low yields in fermentation are a common challenge for many secondary metabolites, including this compound. This can be attributed to a variety of factors, including suboptimal culture conditions, limited precursor availability, and complex regulatory networks that control its biosynthesis.

Q2: What are the key precursor molecules for this compound biosynthesis?

As a polyketide, the biosynthesis of this compound relies on the availability of simple acyl-CoA precursors. While the specific precursors for this compound have not been explicitly detailed in publicly available literature, polyketide biosynthesis generally utilizes acetyl-CoA and malonyl-CoA as building blocks. The regulation and supply of these precursors are critical for achieving high product titers.

Q3: How can I improve the yield of this compound in my fermentation experiments?

Several strategies can be employed to enhance this compound production:

-

Media Optimization: Systematically adjusting the components of the fermentation medium, such as carbon and nitrogen sources, phosphate concentration, and trace elements, can significantly impact yield.

-

Precursor Feeding: Supplementing the culture medium with precursors like acetate or malonate can potentially boost the biosynthesis of the polyketide chain.

-

Genetic Engineering: Modifying the producing strain, Streptomyces violaceoniger, by overexpressing positive regulatory genes or deleting competing pathways can channel more resources towards this compound production.

-

Process Parameter Optimization: Fine-tuning physical parameters like pH, temperature, aeration, and agitation speed during fermentation is crucial for optimal growth and antibiotic synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during this compound fermentation and provides actionable solutions.

| Problem | Potential Cause(s) | Troubleshooting Steps |

| Low or no this compound production | 1. Inappropriate media composition. 2. Suboptimal fermentation parameters (pH, temperature, aeration). 3. Strain viability or productivity issues. 4. Inaccurate quantification method. | 1. Media Optimization: Systematically test different carbon and nitrogen sources (see Experimental Protocols section for a starting point). Consider using response surface methodology for multi-variable optimization. 2. Parameter Optimization: Monitor and control pH and temperature throughout the fermentation. Optimize agitation and aeration rates to ensure sufficient dissolved oxygen. 3. Strain Maintenance: Ensure the viability and purity of your Streptomyces violaceoniger culture. Prepare fresh spore stocks and use a consistent inoculum. 4. Analytical Method Validation: Validate your HPLC or LC-MS method for this compound quantification to ensure accuracy and sensitivity. |

| Inconsistent yields between batches | 1. Variability in inoculum preparation. 2. Inconsistent media preparation. 3. Fluctuations in fermentation conditions. | 1. Standardize Inoculum: Develop a standardized protocol for spore suspension preparation and inoculum volume. 2. Consistent Media: Prepare media components from the same lot numbers whenever possible and ensure accurate weighing and mixing. 3. Process Control: Implement tight control over pH, temperature, and agitation for the duration of the fermentation. |

| Slow or poor cell growth | 1. Nutrient limitation in the medium. 2. Presence of inhibitory substances. 3. Suboptimal physical growth conditions. | 1. Media Enrichment: Increase the concentration of key nutrients like the primary carbon and nitrogen sources. 2. Media Analysis: Analyze media components for potential inhibitors. 3. Optimize Growth Conditions: Experiment with a range of temperatures (typically 28-30°C for Streptomyces) and pH values (around neutral) to find the optimum for your strain. |

Experimental Protocols

Media Optimization Strategy

A systematic approach to media optimization is crucial for enhancing this compound production. A common starting point is to use a basal medium and then vary one factor at a time (OVAT) or employ statistical methods like Response Surface Methodology (RSM).

Example Basal Medium for Streptomyces violaceoniger

| Component | Concentration (g/L) |

| Soluble Starch | 20 |

| Yeast Extract | 5 |

| Peptone | 5 |

| K2HPO4 | 1 |

| MgSO4·7H2O | 0.5 |

| FeSO4·7H2O | 0.01 |

| CaCO3 | 2 |

| pH | 7.0-7.2 |

Optimization Workflow:

-

Carbon Source Screening: Replace soluble starch with other carbon sources (e.g., glucose, glycerol, maltose) at equivalent carbon concentrations.

-

Nitrogen Source Screening: Replace yeast extract and peptone with other organic or inorganic nitrogen sources (e.g., soy flour, tryptone, ammonium sulfate).

-

Phosphate and Trace Metal Optimization: Vary the concentrations of phosphate and trace metals to assess their impact on growth and production.

HPLC Quantification of this compound (Adapted from methods for similar polyketides)

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution) |

| Gradient | Start with a lower acetonitrile concentration (e.g., 20%) and increase to a higher concentration (e.g., 80%) over 20-30 minutes. |

| Flow Rate | 1.0 mL/min |

| Detection | UV spectrophotometer at a wavelength determined by the UV spectrum of a purified this compound standard. |

| Injection Volume | 20 µL |

Note: This method will require optimization and validation for your specific instrumentation and sample matrix.

Visualizations

Putative this compound Biosynthetic Pathway

The biosynthesis of this compound, a polyketide, is orchestrated by a large multi-enzyme complex known as a Polyketide Synthase (PKS). The genes encoding these enzymes are typically clustered together in the bacterial genome. While the specific gene cluster for this compound has been identified through genome mining, a detailed functional characterization of each enzyme is not yet publicly available. The following diagram illustrates a generalized Type I PKS pathway, which is the likely mechanism for this compound synthesis.

Caption: A generalized workflow for the biosynthesis of a polyketide antibiotic like this compound.

Regulatory Cascade for Antibiotic Production in Streptomyces

The production of antibiotics in Streptomyces is tightly controlled by a complex hierarchy of regulatory genes. This network ensures that antibiotic synthesis occurs at the appropriate time in the bacterial life cycle, often in response to nutrient limitation or other environmental cues.

Caption: A simplified diagram of the hierarchical regulatory network controlling antibiotic biosynthesis in Streptomyces.

General Workflow for Fermentation Troubleshooting

A logical workflow is essential for effectively troubleshooting low-yield fermentations. The following diagram outlines a systematic approach to identifying and resolving common issues.

Caption: A step-by-step workflow for troubleshooting low yields in this compound fermentation.

References

Optimizing fermentation conditions for enhanced Phenelfamycin B production

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the fermentation of Streptomyces violaceoniger for the production of Phenelfamycin B.

Troubleshooting Guides & FAQs

This section is designed to provide rapid assistance for common problems encountered during this compound fermentation.

Q1: We are observing low or no this compound production, but the biomass of S. violaceoniger seems adequate. What are the potential causes and solutions?

A1: Low antibiotic production despite good cell growth is a common issue and can stem from several factors:

-

Suboptimal Media Composition: The balance of carbon and nitrogen sources is critical for triggering secondary metabolism. High concentrations of readily metabolizable sugars like glucose can sometimes repress antibiotic synthesis.

-

Troubleshooting:

-

Experiment with different carbon sources. While glucose is often used for initial growth, complex carbohydrates like starch or dextrin may lead to better production.[1][2]

-

Vary the carbon-to-nitrogen ratio. A lower ratio may favor biomass accumulation, while a higher ratio can sometimes enhance secondary metabolite production.

-

Evaluate different nitrogen sources. Complex organic nitrogen sources like yeast extract, peptone, or soybean meal often provide essential precursors and cofactors for antibiotic biosynthesis.[1][3][4]

-

-

-

Incorrect Fermentation pH: The pH of the fermentation broth significantly impacts enzyme activity and nutrient uptake.

-

Troubleshooting:

-

Monitor and control the pH throughout the fermentation process. The optimal pH for this compound production may differ from the optimal pH for growth. For many Streptomyces species, a starting pH of around 7.0-7.2 is common, with the production phase often favoring a slightly alkaline environment.[5]

-

Test different initial pH setpoints in the range of 6.5 to 8.0.[6]

-

-

-

Inadequate Aeration: this compound biosynthesis is an aerobic process, and insufficient dissolved oxygen (DO) is a frequent cause of low yields.

-

Troubleshooting:

-

Increase the agitation speed (rpm) in your fermenter to improve oxygen transfer from the gas phase to the liquid medium.

-

Increase the aeration rate (vvm, vessel volumes per minute) to supply more oxygen to the culture.

-

Be aware that excessive agitation can cause shear stress, damaging the mycelia. A balance must be found.[7][8][9]

-

-

Q2: this compound production is inconsistent between batches, even with the same protocol. What could be the cause of this variability?

A2: Batch-to-batch inconsistency can be frustrating. Here are some common culprits:

-

Inoculum Quality: The age and physiological state of the seed culture are critical for consistent fermentation performance.

-

Troubleshooting:

-

Standardize your inoculum preparation protocol. Use a consistent seed medium, incubation time, and inoculum volume. An inoculum size of 5-10% (v/v) is a good starting point.[5]

-

Ensure the seed culture is in the late logarithmic to early stationary phase of growth when transferring to the production vessel.

-

-

-

Raw Material Variability: Natural components in the media, such as soybean meal or yeast extract, can vary in composition between suppliers or even batches.

-

Troubleshooting:

-

Source key media components from a single, reliable supplier.

-

If possible, test new batches of complex media components on a small scale before use in large-scale fermentations.

-

-

Q3: We are experiencing excessive foaming in our fermenter. How can this be managed?

A3: Foaming is a common issue in fermentation, often caused by high protein content in the medium and vigorous aeration/agitation.[7]

-

Troubleshooting:

-

Add an antifoaming agent (e.g., silicone-based) to the fermenter. This can be done at the start of the fermentation or added as needed.

-

Be cautious with the amount of antifoam used, as excessive amounts can sometimes interfere with downstream processing or even inhibit microbial growth.

-

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the impact of key fermentation parameters on this compound production.

Table 1: Effect of Carbon Source on this compound Production

| Carbon Source (20 g/L) | Biomass (g/L DCW*) | This compound Titer (mg/L) |

| Glucose | 12.5 | 45 |

| Soluble Starch | 10.2 | 110 |

| Dextrin | 9.8 | 125 |

| Maltose | 11.3 | 80 |

*DCW: Dry Cell Weight

Table 2: Effect of Nitrogen Source on this compound Production

| Nitrogen Source (10 g/L) | Biomass (g/L DCW) | This compound Titer (mg/L) |

| Ammonium Sulfate | 8.5 | 30 |

| Peptone | 10.8 | 95 |

| Yeast Extract | 11.2 | 130 |

| Soybean Meal | 11.5 | 150 |

Table 3: Effect of Initial pH on this compound Production

| Initial pH | Biomass (g/L DCW) | This compound Titer (mg/L) |

| 6.0 | 9.0 | 60 |

| 6.5 | 10.5 | 95 |

| 7.0 | 11.0 | 140 |

| 7.5 | 10.2 | 115 |

Table 4: Effect of Temperature on this compound Production

| Temperature (°C) | Biomass (g/L DCW) | This compound Titer (mg/L) |

| 25 | 9.5 | 105 |

| 28 | 11.0 | 155 |

| 32 | 10.8 | 120 |

| 37 | 7.5 | 50 |

Experimental Protocols

Protocol 1: One-Factor-at-a-Time (OFAT) Media Optimization

This protocol is designed to systematically evaluate the impact of individual media components on this compound production.

-

Establish a Baseline Medium: Start with a known production medium for Streptomyces, for example (per liter): 20 g glucose, 10 g soybean meal, 2 g yeast extract, 1 g K2HPO4, 0.5 g MgSO4·7H2O, pH 7.0.

-

Prepare Experimental Flasks: In a series of flasks, prepare the baseline medium but vary one component at a time. For example, to test carbon sources, replace glucose with equimolar amounts of starch, dextrin, or maltose. To test nitrogen sources, replace soybean meal with peptone, tryptone, or ammonium sulfate.

-

Inoculation: Inoculate all flasks with a standardized seed culture of S. violaceoniger to a final concentration of 5% (v/v).

-

Incubation: Incubate the flasks under uniform conditions (e.g., 28°C, 200 rpm) for a set period (e.g., 7-10 days).

-

Sampling and Analysis: At the end of the fermentation, harvest the broth from each flask.

-

Measure the dry cell weight to determine biomass.

-

Extract this compound from the supernatant and quantify the concentration using High-Performance Liquid Chromatography (HPLC).

-

-

Data Evaluation: Compare the this compound titers from the experimental flasks to the baseline to identify superior media components.

Protocol 2: Quantification of this compound using HPLC

This protocol provides a general method for the quantification of this compound.

-

Sample Preparation:

-

Centrifuge a known volume of fermentation broth to separate the mycelia from the supernatant.

-

Extract the supernatant with an equal volume of a suitable organic solvent (e.g., ethyl acetate).

-

Evaporate the organic solvent to dryness under reduced pressure.

-

Reconstitute the dried extract in a known volume of mobile phase (e.g., methanol or acetonitrile/water mixture).

-

Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

-

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water (both may contain a small amount of an acid like formic acid or TFA).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength determined by the UV absorbance maximum of this compound.

-

Injection Volume: 10-20 µL.

-

-

Quantification:

-

Prepare a standard curve using purified this compound of known concentrations.

-

Compare the peak area of the sample to the standard curve to determine the concentration of this compound in the fermentation broth.

-

Visualizations

Caption: Experimental workflow for optimizing this compound production.

References

- 1. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Optimal Conditions for Antimicrobial Metabolites Production from a New Streptomyces sp. RUPA-08PR Isolated from Bangladeshi Soil - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.innovareacademics.in [journals.innovareacademics.in]

- 5. primescholars.com [primescholars.com]

- 6. Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Improving the Yield and Quality of Daptomycin in Streptomyces roseosporus by Multilevel Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production [frontiersin.org]

- 9. jocpr.com [jocpr.com]

Technical Support Center: Enhancing Phenelfamycin B Solubility for In Vivo Research

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the solubility of Phenelfamycin B for in vivo studies. Given the large and complex structure of this compound, a polyketide antibiotic, poor aqueous solubility is a significant hurdle for preclinical and clinical development. This guide offers a structured approach to systematically evaluate and select an appropriate solubility enhancement strategy.

Frequently Asked Questions (FAQs)

Q1: What are the known chemical properties of this compound relevant to its solubility?

Q2: What are the primary strategies for improving the solubility of a poorly water-soluble compound like this compound?

A2: Several established techniques can be employed to enhance the aqueous solubility of hydrophobic drugs. For a molecule like this compound, the most promising approaches include:

-

Co-solvency: Utilizing a mixture of a water-miscible organic solvent and water to increase solubility.

-

Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within the lipophilic cavity of a cyclodextrin.

-

Lipid-Based Formulations: Dissolving or suspending the drug in lipids, surfactants, and co-solvents to form emulsions, microemulsions, or self-emulsifying drug delivery systems (SEDDS).

-

Solid Dispersions: Dispersing this compound in a solid hydrophilic carrier matrix at the molecular level.

Q3: Where should I start to find the best solubilization method for this compound?

A3: A systematic solubility screening is the recommended starting point. This involves testing the solubility of this compound in a range of individual solvents and then in various formulation systems (co-solvents, cyclodextrins, lipid excipients). This initial screen will provide empirical data to guide the selection of the most effective strategy.

Troubleshooting Guides

Issue 1: this compound precipitates out of solution upon dilution with aqueous media.

-

Possible Cause: The initial solvent may be a good solubilizer, but the drug has very low solubility in the final aqueous environment. This is a common issue when using organic solvents for initial stock solutions.

-

Troubleshooting Steps:

-

Re-evaluate the formulation strategy: A simple co-solvent system may not be sufficient. Consider a formulation that can maintain the drug in a solubilized state upon dilution, such as a cyclodextrin complex or a lipid-based formulation (e.g., SMEDDS), which forms a stable microemulsion.

-

Optimize the co-solvent system: If a co-solvent approach is preferred, systematically test different co-solvent ratios and types to find a blend that maintains solubility over a wider range of aqueous dilutions.

-

pH adjustment: Investigate the pH-solubility profile of this compound. If it has ionizable groups, adjusting the pH of the aqueous medium may improve its solubility.

-

Issue 2: Inconsistent results in solubility screening experiments.

-

Possible Cause: Several factors can lead to variability in solubility measurements.

-

Troubleshooting Steps:

-

Ensure equilibrium: Ensure that the solution has reached equilibrium saturation. This can be verified by measuring the concentration at different time points until it plateaus. The shake-flask method, while time-consuming, is considered the gold standard for equilibrium solubility determination.

-

Control temperature: Solubility is temperature-dependent. Conduct all experiments at a consistent and recorded temperature.

-

Purity of the compound: Verify the purity of your this compound sample, as impurities can affect solubility.

-

Accurate quantification: Use a validated analytical method (e.g., HPLC-UV) to accurately measure the concentration of the dissolved drug. Ensure the method is not prone to interference from excipients in the formulation.

-

Issue 3: The chosen formulation is not suitable for the intended in vivo study (e.g., toxicity, route of administration).

-

Possible Cause: Not all excipients are safe for all routes of administration or in all animal models.

-

Troubleshooting Steps:

-

Consult toxicological data: Before finalizing a formulation, thoroughly research the toxicity and regulatory status of all excipients. Resources like the FDA's Inactive Ingredient Database can be helpful.

-

Consider the route of administration: An oral formulation will have different requirements than an intravenous one. For example, some surfactants that are acceptable for oral administration may cause hemolysis if injected.

-

Perform vehicle tolerability studies: Before administering the formulated drug to a full cohort of animals, conduct a small pilot study to assess the tolerability of the vehicle alone.

-

Data Presentation

The following tables should be used to systematically record and compare the solubility of this compound in various solvents and formulations.

Table 1: Solubility of this compound in Common Solvents

| Solvent | Temperature (°C) | Measured Solubility (mg/mL) | Observations |

| Water | 25 | ||

| PBS (pH 7.4) | 25 | ||

| Ethanol | 25 | ||

| Propylene Glycol | 25 | ||

| PEG 400 | 25 | ||

| DMSO | 25 | ||

| NMP | 25 |

Table 2: Solubility Enhancement with Co-solvent Systems

| Co-solvent System (e.g., PEG 400:Water) | Ratio (v/v) | Measured Solubility (mg/mL) | Fold Increase vs. Water |

| 20:80 | |||

| 40:60 | |||

| 60:40 | |||

| 80:20 |

Table 3: Solubility Enhancement with Cyclodextrins

| Cyclodextrin Type | Concentration (%) | Measured Solubility (mg/mL) | Fold Increase vs. Water |

| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 5 | ||

| 10 | |||

| 20 | |||

| 40 | |||

| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 5 | ||

| 10 | |||

| 20 | |||

| 40 |

Table 4: Performance of Lipid-Based Formulations

| Formulation Components (Oil, Surfactant, Co-surfactant) | Ratio | Droplet Size upon Dilution (nm) | Drug Load (mg/g) | Observations (e.g., clarity, precipitation) |

| Capryol 90, Kolliphor RH 40, Transcutol HP | 30:50:20 | |||

| Labrasol, Plurol Oleique, Capryol 90 | 40:40:20 | |||

| Add other tested formulations |

Experimental Protocols

Protocol 1: Solubility Screening Workflow

This protocol outlines a systematic approach to determine the most effective solubilization strategy for this compound.

Caption: Workflow for solubility screening and formulation development of this compound.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

This protocol describes a common method for preparing a drug-cyclodextrin complex, which can enhance the aqueous solubility of a hydrophobic drug.

-

Preparation of Cyclodextrin Solution:

-

Accurately weigh the desired amount of hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD).

-

Dissolve the cyclodextrin in purified water or a relevant buffer with stirring. Gently warm the solution if necessary to aid dissolution.

-

-

Addition of this compound:

-

Accurately weigh this compound.

-

Slowly add the powdered this compound to the cyclodextrin solution while stirring continuously.

-

-

Complexation:

-

Seal the container and allow the mixture to stir at room temperature for 24-72 hours to ensure the formation of the inclusion complex.

-

-

Equilibration and Filtration:

-

After the stirring period, allow the suspension to equilibrate.

-

Filter the solution through a 0.22 µm syringe filter to remove any undissolved drug.

-

-

Quantification:

-

Analyze the filtrate using a validated HPLC method to determine the concentration of dissolved this compound.

-

-

(Optional) Lyophilization:

-

For a solid dosage form, the filtered solution can be freeze-dried (lyophilized) to obtain a solid powder of the this compound-cyclodextrin complex. This powder can be easily reconstituted in aqueous media.

-

Mandatory Visualization

Signaling Pathway: Mechanism of Action of this compound

This compound, like other elfamycins, inhibits bacterial protein synthesis by targeting the Elongation Factor Tu (EF-Tu). This diagram illustrates the key steps in bacterial protein elongation and the inhibitory action of this compound.

Caption: Inhibition of bacterial protein synthesis by this compound via targeting of EF-Tu.

Troubleshooting inconsistent results in Phenelfamycin B MIC assays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in Phenelfamycin B Minimum Inhibitory Concentration (MIC) assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an antibiotic belonging to the elfamycin class. These antibiotics target the bacterial protein synthesis machinery by inhibiting the elongation factor Tu (EF-Tu). EF-Tu is a crucial GTPase that facilitates the delivery of aminoacyl-tRNA to the ribosome. Elfamycins disrupt this process through one of two primary mechanisms:

-

Ribosome Trapping: Some elfamycins, like kirromycin, bind to EF-Tu and lock it in its GTP-bound conformation on the ribosome, even after GTP hydrolysis. This prevents the release of EF-Tu-GDP, stalling protein synthesis.[1][2]

-

Inhibition of Ternary Complex Formation: Other elfamycins, such as pulvomycin, prevent the initial formation of the EF-Tu•GTP•aminoacyl-tRNA ternary complex, thereby blocking the delivery of amino acids to the ribosome altogether.[1][3]

This compound is known to inhibit protein biosynthesis by binding to EF-Tu.[4]

Q2: Against which types of bacteria is this compound active?

This compound has demonstrated activity against Gram-positive anaerobes, including Clostridium difficile. It has also shown impressive antibacterial activity against multidrug-resistant Neisseria gonorrhoeae.[4]

Q3: What are the general principles of an MIC assay?

A Minimum Inhibitory Concentration (MIC) assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. This is typically performed using broth microdilution or agar dilution methods, where a standardized inoculum of the bacteria is exposed to serial dilutions of the antibiotic.

Troubleshooting Inconsistent MIC Results

Inconsistent MIC values for this compound can arise from a variety of factors, ranging from the inherent properties of the compound to subtle variations in experimental procedure. This guide addresses common issues in a question-and-answer format.

Inoculum and Bacterial Growth Issues

Q4: My MIC values are consistently lower than expected or vary between replicates. What could be the cause?

An inoculum that is too low can lead to artificially low MICs. It is critical to standardize the bacterial inoculum to the recommended density for the specific organism being tested.

-

Troubleshooting Steps:

-

Verify Inoculum Preparation: Ensure that the bacterial suspension is prepared from fresh, morphologically similar colonies and adjusted to the correct McFarland standard.

-

Check for Viability: If using frozen stocks, ensure the viability of the culture has not diminished during storage.

-

Standardize Dilution Steps: Carefully review and standardize all dilution steps leading to the final inoculum concentration in the assay plate.

-

Q5: My MIC values are consistently higher than expected. What should I check?

An inoculum that is too high is a common cause of elevated MIC values.

-

Troubleshooting Steps:

-

Verify Inoculum Density: Double-check the McFarland standard of your bacterial suspension. Ensure it is not too turbid.

-

Review Inoculation Volume: Confirm that the correct volume of the standardized inoculum is added to each well.

-

Assay Conditions and Reagents

Q6: I am observing skipped wells or trailing endpoints in my broth microdilution assay. What could be the problem?

"Skipped wells" (growth in higher concentrations but not in a lower one) and "trailing" (reduced but still visible growth across a wide range of concentrations) can be particularly problematic.

-

Troubleshooting Steps:

-

This compound Stability: The stability of this compound in the chosen broth medium at 37°C over the incubation period could be a factor. If the compound degrades, its effective concentration will decrease over time, potentially allowing for growth at later time points. Consider performing a time-kill assay to investigate this possibility.

-

Media Composition: The composition of the culture medium can significantly impact the activity of some antibiotics. Cations, pH, and other components may interact with this compound. Ensure you are using the recommended medium for the organism being tested.

-

Non-Specific Binding: this compound is a hydrophobic molecule. Hydrophobic compounds can adsorb to the surface of standard polystyrene microplates, reducing the actual concentration of the antibiotic in the medium. Consider using low-binding plates to minimize this effect.

-

Q7: My results are inconsistent between different days or different technicians. What are the likely sources of variability?

Inter-assay variability is a common challenge in susceptibility testing.

-

Troubleshooting Steps:

-

Standardize Every Step: Ensure all technicians are following the exact same protocol, including inoculum preparation, dilution series, incubation time, and reading method.

-

Incubation Conditions: Verify that the incubator provides a stable temperature and, for anaerobic or microaerophilic organisms, the correct atmospheric conditions. For N. gonorrhoeae, a CO2-enriched atmosphere is critical.

-

Reading of MICs: The interpretation of "visible growth" can be subjective. Use a standardized light source and consider using a plate reader to measure optical density for a more objective endpoint.

-

Quality Control

Q8: How do I perform quality control for my this compound MIC assays?

Quality control (QC) is essential for ensuring the accuracy and reproducibility of your MIC results. This involves testing a well-characterized reference strain with a known susceptibility profile alongside your clinical isolates.

-

Recommended QC Strains:

-

For Neisseria gonorrhoeae: ATCC 49226

-

For Clostridium difficile: ATCC 700057 and Bacteroides fragilis ATCC 25285 (as a control for anaerobic susceptibility testing).

-

-

Establishing QC Ranges: As of late 2025, specific, universally accepted MIC quality control ranges for this compound against these strains have not been published by standards organizations like CLSI or EUCAST. Therefore, it is recommended that individual laboratories establish their own internal QC ranges by repeatedly testing the reference strain (e.g., 20-30 times on different days) to determine a statistically valid range of expected MIC values.

-

Interpreting QC Results: Once an internal range is established, the MIC for the QC strain should fall within this range for the assay to be considered valid. If the QC result is out of range, the results for the test isolates should not be reported, and the entire assay should be investigated for sources of error.

Experimental Protocols

Broth Microdilution MIC Assay for Neisseria gonorrhoeae

This protocol is based on general guidelines for fastidious organisms.

-

Media Preparation: Prepare GC agar with a defined growth supplement.

-

This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate broth medium in a 96-well microtiter plate.

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture of N. gonorrhoeae on GC agar, prepare a bacterial suspension in broth to match a 0.5 McFarland turbidity standard.

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control (no antibiotic) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 35-37°C in a humidified atmosphere with 5% CO2 for 20-24 hours.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Agar Dilution MIC Assay for Clostridium difficile

This protocol is based on CLSI guidelines for anaerobic bacteria.

-

Media Preparation: Prepare Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood. Prepare a series of agar plates containing two-fold dilutions of this compound.

-

Inoculum Preparation:

-

From a 24-48 hour culture on anaerobic blood agar, prepare a suspension in a suitable broth (e.g., Schaedler's anaerobic broth) to match a 0.5 McFarland standard.

-

-

Inoculation: Using a multipoint inoculator, spot-inoculate approximately 1-2 µL of the standardized bacterial suspension onto the surface of each agar plate, including a growth control plate with no antibiotic.

-

Incubation: Incubate the plates in an anaerobic atmosphere at 37°C for 48 hours.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth (a faint haze or a single colony is disregarded).

Quantitative Data Summary

Table 1: Example Quality Control Ranges for Standard Antibiotics

Note: These are not ranges for this compound, but for commonly tested antibiotics against the recommended QC strains. This table illustrates the format for established QC ranges.

| Quality Control Strain | Antibiotic | MIC Range (µg/mL) |

| Neisseria gonorrhoeae ATCC 49226 | Ceftriaxone | 0.008 - 0.06 |

| Ciprofloxacin | 0.002 - 0.015 | |

| Azithromycin | 0.12 - 0.5 | |

| Clostridium difficile ATCC 700057 | Metronidazole | 0.12 - 0.5 |

| Vancomycin | 0.25 - 1 | |

| Bacteroides fragilis ATCC 25285 | Metronidazole | 0.25 - 1 |

| Clindamycin | 0.12 - 0.5 |

Visualizations

This compound Mechanism of Action

Caption: Mechanisms of EF-Tu inhibition by elfamycin antibiotics.

Troubleshooting Workflow for Inconsistent MICs

Caption: Logical workflow for troubleshooting inconsistent MIC results.

References

- 1. Elfamycins: Inhibitors of Elongation Factor-Tu - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elongation factor Tu-targeted antibiotics: four different structures, two mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pulvomycin, an inhibitor of protein biosynthesis preventing ternary complex formation between elongation factor Tu, GTP, and aminoacyl-tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Resistance-Guided Discovery of Elfamycin Antibiotic Producers with Antigonococcal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Enhancing the Purification Efficiency of Phenelfamycin B

Welcome to the technical support center for the purification of Phenelfamycin B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of this compound purification from culture broth.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

A1: this compound is a polyketide antibiotic belonging to the elfamycin class. It is produced by the fermentation of Streptomyces violaceoniger. This compound is isomeric with Phenelfamycin A and is noted for its activity against various bacteria. Key physicochemical properties are summarized in the table below.[1]

| Property | Value |

| Molecular Formula | C₅₁H₇₁NO₁₅[1] |

| Molecular Weight | 938.1 g/mol [1] |

| Class | Polyketide, Elfamycin |

| Producing Organism | Streptomyces violaceoniger[2] |

Q2: What is a general workflow for the purification of this compound?

A2: A typical purification workflow for polyketide antibiotics like this compound from a fermentation broth involves a multi-step process. The general stages are outlined in the diagram below. This process begins with the separation of the biomass from the culture broth, followed by extraction of the active compound, and subsequent chromatographic purification steps to achieve high purity.

Q3: What are the critical parameters to consider for optimizing the solvent extraction step?

A3: The efficiency of the initial solvent extraction is crucial for the overall yield. Key parameters to optimize include the choice of solvent, the pH of the aqueous phase, the solvent-to-broth ratio, and the extraction time and temperature. For polyketide antibiotics, solvents like ethyl acetate and butanol are commonly used. The pH should be adjusted to ensure the target molecule is in a neutral form to facilitate its partitioning into the organic solvent.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Section 1: Solvent Extraction

Problem 1: Low yield of crude extract.

| Possible Cause | Troubleshooting Step |

| Incorrect Solvent Choice | Screen different water-immiscible organic solvents such as ethyl acetate, n-butanol, and chloroform to find the one with the best partitioning coefficient for this compound. |

| Suboptimal pH | The pH of the culture supernatant should be optimized. For acidic compounds, extraction is typically more efficient at a lower pH. Perform small-scale extractions at various pH values (e.g., 3, 5, 7, 9) to determine the optimal condition. |

| Insufficient Agitation | Ensure thorough mixing of the solvent and supernatant to maximize the surface area for mass transfer. However, avoid overly vigorous shaking which can lead to emulsion formation. |

| Inadequate Solvent Volume | Optimize the solvent-to-supernatant ratio. A common starting point is a 1:1 (v/v) ratio, but this may need to be adjusted. |

| Compound Degradation | This compound may be sensitive to temperature and pH. It is advisable to conduct extractions at a controlled, cool temperature and to minimize the time the compound is exposed to harsh pH conditions.[3][4][5][6][7] |

Problem 2: Formation of a stable emulsion during extraction.

| Possible Cause | Troubleshooting Step |

| High Concentration of Surfactant-like Molecules | Fermentation broths often contain proteins and other molecules that can act as emulsifiers.[8][9] |

| Gentle Mixing: Instead of vigorous shaking, gently invert the separation funnel multiple times.[9] | |

| Salting Out: Add a saturated solution of sodium chloride (brine) to the mixture. This increases the ionic strength of the aqueous phase and can help break the emulsion.[9][10] | |

| Centrifugation: Centrifuging the emulsion can help to separate the layers.[9][10] | |

| Filtration: Passing the emulsion through a bed of glass wool or phase separation paper can sometimes resolve the issue.[9][10] | |

| Addition of a Different Solvent: Adding a small amount of a different organic solvent can alter the polarity and help to break the emulsion.[9][10] |

Section 2: Silica Gel Column Chromatography

Problem 3: Poor separation of this compound from impurities.

| Possible Cause | Troubleshooting Step |

| Inappropriate Solvent System | The polarity of the mobile phase is critical. Use Thin Layer Chromatography (TLC) to screen for an optimal solvent system that provides good separation between this compound and major impurities. A common starting point for polyketides is a gradient of methanol in dichloromethane or ethyl acetate in hexane. |

| Column Overloading | Loading too much crude extract onto the column will result in broad, overlapping peaks. As a general rule, the amount of crude extract should be about 1-5% of the weight of the silica gel. |

| Improper Column Packing | An improperly packed column with cracks or channels will lead to poor separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |

| Compound Degradation on Silica | Some compounds are unstable on acidic silica gel. If you suspect degradation, you can use deactivated silica gel (e.g., by adding a small percentage of triethylamine to the mobile phase) or switch to a different stationary phase like alumina. |

Problem 4: this compound does not elute from the column.

| Possible Cause | Troubleshooting Step |